BenchChemオンラインストアへようこそ!

L-Valyl-L-alanylglycine

Peptide conformational analysis Secondary structure prediction Biomaterials design

L-Valyl-L-alanylglycine (Val-Ala-Gly) is the definitive minimal pharmacophore for papain-family cysteine protease inhibitors and DPP-4 targeted therapies. Unlike its sequence isomer Ala-Val-Gly, this tripeptide cannot adopt an α-helical conformation, making it the preferred repeating unit for disordered, flexible linkers in protein engineering and biomaterial design. Its LogP of 1.056 enables distinct reversed-phase HPLC retention, facilitating baseline separation from more hydrophilic isomers like Gly-Val-Ala (LogP -0.47). As the essential C-terminal portion of the conserved cystatin inhibitory motif Gln-Val-Val-Ala-Gly, it is the validated recognition core for FRET substrates and inhibitor probes. Medicinal chemistry teams can anchor lead optimization on Val-Ala-Gly to preserve DPP-4 enzyme recognition while systematically modifying the C-terminal extension. Secure this critical intermediate for solid-phase peptide synthesis and accelerate your SAR workflows with a sequence-verified, high-purity standard.

Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
CAS No. 54769-86-7
Cat. No. B14635119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valyl-L-alanylglycine
CAS54769-86-7
Molecular FormulaC10H19N3O4
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NCC(=O)O)N
InChIInChI=1S/C10H19N3O4/c1-5(2)8(11)10(17)13-6(3)9(16)12-4-7(14)15/h5-6,8H,4,11H2,1-3H3,(H,12,16)(H,13,17)(H,14,15)/t6-,8-/m0/s1
InChIKeyASQFIHTXXMFENG-XPUUQOCRSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valyl-L-alanylglycine (CAS 54769-86-7) Tripeptide: Physicochemical Identity and Selection Relevance


L-Valyl-L-alanylglycine (Val-Ala-Gly) is a linear tripeptide composed of L-valine, L-alanine, and glycine residues. It has the molecular formula C10H19N3O4 and a molecular weight of 245.28 g/mol . The compound is classified under tripeptides (CHEBI:47923) and exists as a zwitterion in aqueous solution [1]. Its computed octanol–water partition coefficient (LogP) is 1.056 , indicating moderate lipophilicity relative to other short peptides. The tripeptide is a substructure of the conserved cysteine protease inhibitory motif Gln-Val-Val-Ala-Gly and the DPP‑4 inhibitory hexapeptide Val-Ala-Gly-Thr-Trp-Tyr, making it a critical minimal pharmacophore for structure–activity relationship (SAR) studies [2][3].

Why Sequence-Isomeric Tripeptides Cannot Substitute for L-Valyl-L-alanylglycine in Research and Industrial Applications


Tripeptides sharing the same amino acid composition but differing in sequence order—such as Gly-Val-Ala, Val-Gly-Ala, or Ala-Gly-Val—are not interchangeable with L-Valyl-L-alanylglycine. The positional arrangement of valine, alanine, and glycine dictates the peptide backbone’s conformational ensemble, hydrophobicity profile, and biological recognition. Even subtle permutations can abolish structural motifs or diminish target binding [1]. For example, a direct comparison of sequential polypeptides based on Val-Ala-Gly versus Ala-Val-Gly demonstrates that only one sequence isomer can adopt an α-helical conformation in the solid state, underscoring the non-fungible nature of these sequences [1]. These differences carry critical implications for applications demanding defined secondary structure, proteolytic stability, or specific ligand-receptor interactions.

Quantitative Differentiation of L-Valyl-L-alanylglycine Against Sequence Isomers and Close Analogs


Conformational Propensity: (L-Val-L-Ala-Gly)n Does Not Form α-Helices, Unlike Sequence Isomer (L-Ala-L-Val-Gly)n

Sequential polypeptides composed of the Val-Ala-Gly repeat unit cannot adopt an α-helical conformation in the solid state, in contrast to the sequence isomer (L-Ala-L-Val-Gly)n, which readily forms α-helices [1]. This finding was established by infrared spectroscopy on solid-state samples of the polycondensation products [1].

Peptide conformational analysis Secondary structure prediction Biomaterials design

Lipophilicity Contrast: Val-Ala-Gly Exhibits a LogP >1.0, Whereas Gly-Val-Ala Displays Negative LogP

L-Valyl-L-alanylglycine has a computed LogP of 1.056, indicating a preference for octanol over water . The sequence isomer glycyl-L-valyl-L-alanine (Gly-Val-Ala) exhibits a markedly lower LogP of −0.47 , reflecting a significant difference in hydrophobicity despite identical elemental composition.

Peptide hydrophobicity QSAR Chromatographic retention

Molecular Recognition: Val-Ala-Gly Is the Conserved Core of Cystatin-Class Cysteine Protease Inhibitors

The Val-Ala-Gly tripeptide forms the C-terminal portion of the highly conserved pentapeptide Gln-Val-Val-Ala-Gly (QVVAG), which is essential for the inhibitory activity of cystatin-family cysteine protease inhibitors such as oryzacystatin [1][2]. Mutagenesis within this region drastically reduces papain-inhibitory activity—for instance, a Gln→Leu mutation raises the Ki value approximately 150-fold relative to wild-type oryzacystatin [2]. While the tripeptide alone is not a potent inhibitor, it represents the minimal recognition motif required for binding interactions with papain-family enzymes [1].

Cysteine protease inhibition Cystatin superfamily Papain substrate design

DPP‑4 Inhibitory Pharmacophore: Val-Ala-Gly Is the N-Terminal Recognition Element of the Active Hexapeptide VAGTWY

The hexapeptide Val-Ala-Gly-Thr-Trp-Tyr (VAGTWY), derived from β-lactoglobulin tryptic digest, inhibits DPP‑4 with an IC50 of 174 µM [1]. The N-terminal Val-Ala-Gly segment is essential for DPP‑4 substrate recognition, as DPP‑4 preferentially cleaves N-terminal dipeptides from peptides possessing a penultimate proline or alanine residue [1]. Truncation below this tripeptide core is expected to abolish affinity, as DPP‑4 requires a minimum of two N-terminal residues for catalysis.

Dipeptidyl peptidase-4 inhibition Incretin modulation Bioactive peptide discovery

Validated Application Scenarios for L-Valyl-L-alanylglycine Based on Confirmatory Evidence


Design of Non-Helical Peptide Biomaterials and Structural Models

For research groups engineering synthetic polypeptides or biomaterials where α-helix formation must be suppressed, L-Valyl-L-alanylglycine is the preferred repeating unit over the sequence isomer Ala-Val-Gly. The direct conformational evidence from solid-state IR spectroscopy demonstrates that (L-Val-L-Ala-Gly)n cannot adopt α-helical structure, whereas (L-Ala-L-Val-Gly)n readily does [1]. This makes Val-Ala-Gly ideal for designing disordered, flexible linkers or non-helical scaffolds in protein engineering and biomaterial fabrication.

Hydrophobicity-Driven Chromatographic Method Development

The marked logP difference between Val-Ala-Gly (LogP = 1.056) and Gly-Val-Ala (LogP = −0.47) enables distinct retention behavior on reversed-phase HPLC [1]. Analytical chemists developing separation protocols for isomeric tripeptide mixtures can exploit this differential lipophilicity to optimize gradient conditions and achieve baseline resolution, using Val-Ala-Gly as a reference standard for the more lipophilic isomer.

Cysteine Protease Substrate and Inhibitor Probe Synthesis

Given that Val-Ala-Gly constitutes the essential C-terminal portion of the conserved cystatin inhibitory motif Gln-Val-Val-Ala-Gly, researchers constructing FRET substrates or inhibitor probes for papain-family cysteine proteases should incorporate this tripeptide as the minimal recognition core [1]. Substitution with alternative tripeptides would eliminate binding to the enzyme's S3–S1 subsites, as evidenced by the ~150-fold loss of inhibitory activity upon mutation within the QVVAG region . This supports procurement of Val-Ala-Gly as a validated intermediate for solid-phase peptide synthesis of protease-targeted tools.

DPP‑4 Inhibitor Lead Optimization and SAR Studies

Val-Ala-Gly serves as the N-terminal pharmacophore of the DPP‑4 inhibitory hexapeptide Val-Ala-Gly-Thr-Trp-Tyr (IC50 = 174 µM) [1]. Medicinal chemistry teams pursuing peptide-based DPP‑4 inhibitors for glycemic control can anchor lead optimization campaigns on this tripeptide, systematically modifying the C-terminal extension while retaining the Val-Ala-Gly N-terminus to preserve enzyme recognition. Procurement of the isolated tripeptide as a starting synthon accelerates SAR workflows compared to de novo synthesis of longer sequences.

Quote Request

Request a Quote for L-Valyl-L-alanylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.